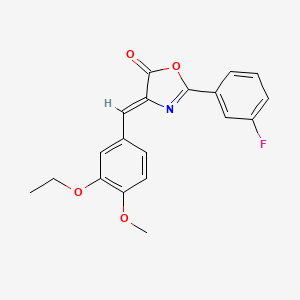
4-(3-ethoxy-4-methoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-ethoxy-4-methoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as EMBO, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMBO is an oxazolone derivative that has been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Wirkmechanismus
The mechanism of action of 4-(3-ethoxy-4-methoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and viral replication. This compound has been found to inhibit the NF-κB signaling pathway, which plays a critical role in the production of pro-inflammatory cytokines. It has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Additionally, this compound has been found to inhibit the replication of the influenza virus by targeting the viral polymerase complex.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. This compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, this compound has been found to inhibit the replication of the influenza virus, making it a promising candidate for the development of antiviral drugs.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-ethoxy-4-methoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its high purity and yield, making it a suitable compound for research purposes. It also exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, this compound has some limitations, including its potential toxicity and limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(3-ethoxy-4-methoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one. One direction is to further elucidate its mechanism of action and identify specific targets for its biological activities. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and reduce potential toxicity. Additionally, further studies are needed to determine the potential applications of this compound in various fields, including cancer therapy and antiviral drug development.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It possesses a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. The synthesis method of this compound has been optimized to produce high yields and purity, making it a suitable compound for research purposes. Future research directions include further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and identification of potential applications in various fields.
Synthesemethoden
4-(3-ethoxy-4-methoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the reaction of 3-fluoroaniline and 3-ethoxy-4-methoxybenzaldehyde in the presence of acetic acid and hydrochloric acid. The resulting intermediate is then reacted with chloroacetic acid to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for research purposes.
Wissenschaftliche Forschungsanwendungen
4-(3-ethoxy-4-methoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has been found to exhibit antiviral activity against the influenza virus, making it a promising candidate for the development of antiviral drugs.
Eigenschaften
IUPAC Name |
(4Z)-4-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-3-24-17-10-12(7-8-16(17)23-2)9-15-19(22)25-18(21-15)13-5-4-6-14(20)11-13/h4-11H,3H2,1-2H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJPVYANCGGNJN-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyphenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5769975.png)
![2-[(2,4-dimethylphenyl)amino]benzo-1,4-quinone](/img/structure/B5769976.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5769979.png)
![4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5769988.png)
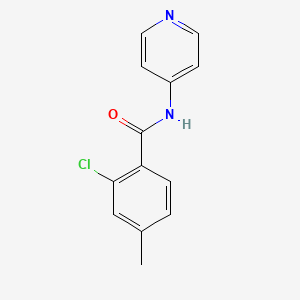
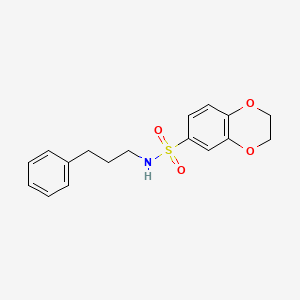
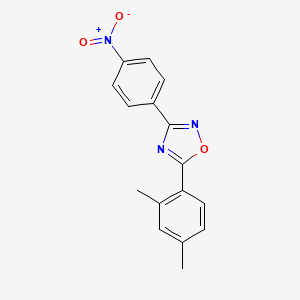

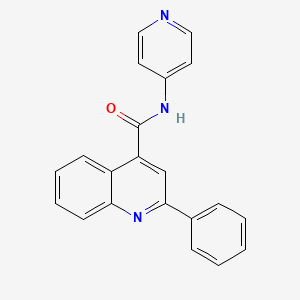
![{4-[(4-ethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5770024.png)
![isopropyl {[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5770038.png)
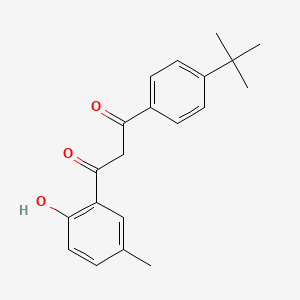
![4-(cyclopentyloxy)-N'-[1-(4-propoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5770052.png)
![N-[3-(acetylamino)phenyl]-2-cyclopentylacetamide](/img/structure/B5770065.png)